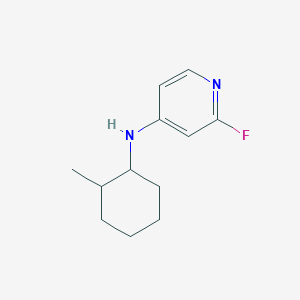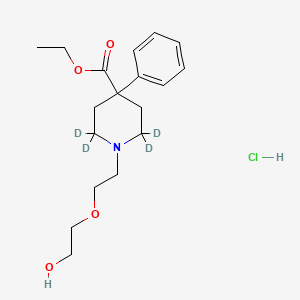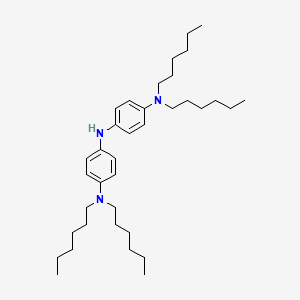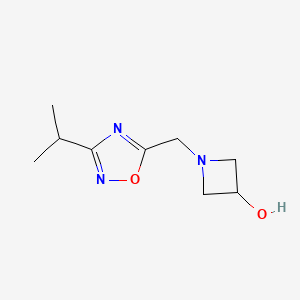![molecular formula C12H16F3N B13437171 N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine CAS No. 1683-15-4](/img/structure/B13437171.png)
N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine is a chemical compound with the molecular formula C12H16F3N and a molecular weight of 231.26 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethyl-propan-2-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethylamine and a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine . Common reducing agents used in this process include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as NaBH4 or LiAlH4 to yield secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It is known to inhibit the reuptake of serotonin, leading to increased levels of serotonin in the synaptic cleft. This results in enhanced activation of serotonin receptors, which can modulate various physiological processes, including mood, appetite, and cognition .
Comparación Con Compuestos Similares
Similar Compounds
Fenfluramine: A compound with a similar structure, known for its appetite-suppressing effects and use in the treatment of obesity.
Norfenfluramine: A metabolite of fenfluramine with similar pharmacological properties.
4-MTA: A compound with structural similarities, known for its effects on serotonin release.
Uniqueness
N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Propiedades
Número CAS |
1683-15-4 |
|---|---|
Fórmula molecular |
C12H16F3N |
Peso molecular |
231.26 g/mol |
Nombre IUPAC |
N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C12H16F3N/c1-3-16-9(2)8-10-4-6-11(7-5-10)12(13,14)15/h4-7,9,16H,3,8H2,1-2H3 |
Clave InChI |
SLPDBQVXYMBABY-UHFFFAOYSA-N |
SMILES canónico |
CCNC(C)CC1=CC=C(C=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


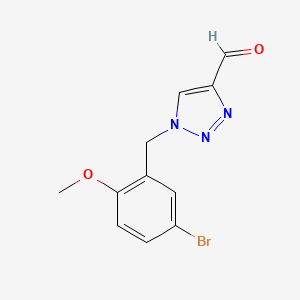
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,35R)-30-ethoxy-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13437097.png)
![Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate](/img/structure/B13437100.png)
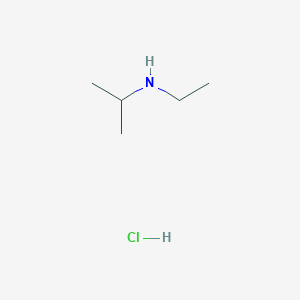

![5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[(hydroxyamino)[(1H-imidazol-1-ylcarbonyl)imino]methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate; (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[N'-hydroxy-N-[(1H-imidazol-1-yl)carbonyl]carbamimidoyl]biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate](/img/structure/B13437117.png)
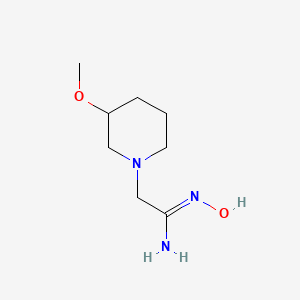
![1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol](/img/structure/B13437121.png)
